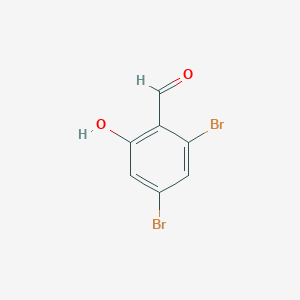

2,4-Dibromo-6-hydroxybenzaldehyde

Description

Contextualization of Halogenated Benzaldehydes and Phenols in Organic Chemistry

Halogenated benzaldehydes and phenols are cornerstone building blocks in organic synthesis. The presence of halogen atoms, such as bromine, on an aromatic ring significantly influences the molecule's reactivity. These atoms act as good leaving groups in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds.

Furthermore, halogens are powerful ortho-, para-, or meta-directing groups in electrophilic aromatic substitution reactions, allowing for the regioselective introduction of other functional groups. The electron-withdrawing nature of halogens can also activate or deactivate the aromatic ring towards certain reactions, providing a tool for chemists to fine-tune reactivity. guidechem.com

Phenols, characterized by a hydroxyl group attached to a benzene (B151609) ring, are important for their acidity and nucleophilicity. guidechem.com The hydroxyl group can be easily converted into an ether or ester, and it strongly activates the aromatic ring towards electrophilic substitution. In compounds like 2,4-Dibromo-6-hydroxybenzaldehyde, the interplay between the directing effects of the hydroxyl and bromine substituents, along with the aldehyde group, creates a complex and synthetically valuable reactivity profile.

Significance of Multifunctionalized Aromatic Systems in Synthetic and Materials Science

Aromatic systems bearing multiple functional groups are the linchpins of modern synthetic and materials chemistry. These "multifunctional building blocks" offer several advantages:

Orthogonal Reactivity: The different functional groups can often be addressed selectively under different reaction conditions, enabling stepwise and controlled modifications.

Tailorable Properties: The nature and position of the functional groups dictate the electronic, optical, and physical properties of the resulting materials. For instance, the rigid aromatic segments can impart desirable photonic and electronic properties.

In materials science, these building blocks are crucial for creating polymers, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and supramolecular assemblies with tailored functions. These materials find applications in gas storage, separation, catalysis, and the development of advanced photonic and electronic devices. The ability to precisely place different functionalities on a single aromatic core, as seen in this compound, is a powerful strategy for designing next-generation materials.

Overview of Research Trajectories for this compound and Analogues

While dedicated research on this compound is limited, the research trajectories for its close analogues, particularly other halogenated salicylaldehydes (2-hydroxybenzaldehydes), provide a clear roadmap for its potential applications.

One of the most prominent uses of salicylaldehyde (B1680747) derivatives is in the synthesis of Schiff bases . These compounds, formed by the condensation of an aldehyde with a primary amine, are exceptionally versatile ligands in coordination chemistry. sigmaaldrich.comnih.gov The resulting metal complexes have been investigated for their catalytic activity, magnetic properties, and biological applications. For example, 3,5-Dibromosalicylaldehyde is used to synthesize Schiff base ligands that form complexes with various transition metals like copper(II), nickel(II), and zinc(II). sigmaaldrich.comchemicalbook.com

Another significant research avenue is the use of these compounds as precursors for heterocyclic synthesis . For instance, 3,5-Dibromosalicylaldehyde reacts with alkyl cyanoacetates to produce 4H-chromenes, a class of compounds with diverse biological activities. sigmaaldrich.comchemicalbook.com The reactive aldehyde and phenol (B47542) groups, along with the bromine atoms, provide multiple handles for constructing complex ring systems.

The synthesis of this compound itself would likely involve the regioselective bromination of a suitable phenol precursor, a common strategy for producing halogenated aromatics. researchgate.net The reactivity of its functional groups suggests potential for:

Cross-coupling reactions at the C-Br bonds to introduce new aryl or alkyl groups.

Etherification or esterification of the hydroxyl group to modify solubility and electronic properties.

Condensation reactions at the aldehyde group to form imines, oximes, or to participate in multicomponent reactions like the Biginelli reaction. mdpi.com

The combination of these reactive sites makes this compound a promising, albeit currently underexplored, platform for the discovery of new molecules and materials.

Table 2: Comparison of this compound with Related Analogues

| Compound Name | CAS Number | Molecular Formula | Key Research Applications |

|---|---|---|---|

| This compound | 73289-92-6 sigmaaldrich.comchemicalbook.comambeed.com | C₇H₄Br₂O₂ | Potential precursor for Schiff bases and heterocycles (by analogy). |

| 3,5-Dibromosalicylaldehyde | 90-59-5 sigmaaldrich.comchemicalbook.comchemicalbook.com | C₇H₄Br₂O₂ | Synthesis of Schiff base ligands for metal complexes; precursor for 4H-chromenes. sigmaaldrich.comchemicalbook.com |

| 4-Bromo-2-hydroxybenzaldehyde | 22532-62-3 sigmaaldrich.com | C₇H₅BrO₂ | Raw material for coumarin (B35378) synthesis; used in pharmaceutical and pesticide industries. guidechem.com |

| 2-Bromo-6-hydroxybenzaldehyde | 22532-61-2 sigmaaldrich.com | C₇H₅BrO₂ | Building block for multi-substituted benzaldehydes via cross-coupling and condensation reactions. guidechem.com |

| 2,4-Dihydroxybenzaldehyde | 95-01-2 nih.gov | C₇H₆O₃ | Intermediate in organic synthesis; studied for its reactivity in condensation reactions. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLLCPOTIZOFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 6 Hydroxybenzaldehyde

Regioselective Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is a fundamental method for the preparation of aryl bromides. nih.gov The introduction of bromine atoms onto an aromatic ring requires the activation of the bromine molecule by a catalyst to make it sufficiently electrophilic to overcome the aromatic stability of the benzene (B151609) ring. libretexts.orglibretexts.org

The most common and direct route to 2,4-Dibromo-6-hydroxybenzaldehyde is the bromination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). chegg.com Salicylaldehyde possesses two key functional groups, a hydroxyl (-OH) group and an aldehyde (-CHO) group, which direct the incoming electrophile (bromine) to specific positions on the aromatic ring.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The powerful activating and directing effect of the hydroxyl group dominates the substitution pattern.

The conditions under which the bromination of salicylaldehyde is carried out have a significant impact on the product distribution and the yield of the desired 2,4-dibromo isomer. Key parameters that are manipulated to control the reaction include:

Brominating Agent: Molecular bromine (Br₂) is a common brominating agent. N-bromosuccinimide (NBS) is another effective reagent, sometimes used in conjunction with a catalyst. nih.gov

Solvent: Glacial acetic acid is a frequently used solvent for the bromination of salicylaldehyde. chegg.com Other solvents like dichloromethane (B109758) may also be employed. nih.gov

Temperature: The reaction is often conducted at low temperatures, such as 0°C, to control the reactivity and minimize the formation of over-brominated byproducts. chegg.com

Catalyst: While the hydroxyl group is strongly activating, a Lewis acid catalyst like iron(III) bromide (FeBr₃) can be used to further polarize the bromine molecule, increasing its electrophilicity. libretexts.org Vanadium-based catalysts have also been explored for the oxidative bromination of salicylaldehyde. dntb.gov.ua

A typical procedure involves the treatment of salicylaldehyde with bromine in glacial acetic acid at a controlled temperature. chegg.com This generally leads to the formation of a dibrominated product with the molecular formula C₇H₄Br₂O₂. chegg.com

Table 1: Reaction Conditions for the Bromination of Salicylaldehyde

| Parameter | Condition | Rationale |

| Precursor | Salicylaldehyde (2-Hydroxybenzaldehyde) | The hydroxyl and aldehyde groups direct the bromination. |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Provides the electrophilic bromine species. |

| Solvent | Glacial Acetic Acid | Provides a polar medium for the reaction. |

| Temperature | 0°C | Controls the reaction rate and minimizes byproducts. |

The regiochemical outcome of the bromination of salicylaldehyde is a direct consequence of the directing effects of the hydroxyl and aldehyde groups. The hydroxyl group at position 1 is a powerful ortho-, para-director. The aldehyde group at position 2 is a meta-director.

The positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions meta to the aldehyde group are 3 and 5. The strong activating effect of the hydroxyl group directs the incoming bromine atoms primarily to the positions electronically favored by it. Therefore, bromination occurs at the positions para (4) and ortho (6) to the hydroxyl group, leading to the formation of this compound. The position 2 is already occupied by the aldehyde group.

The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. libretexts.org

Alternative Synthetic Routes and Methodological Innovations

While the direct bromination of salicylaldehyde is the most common method, other strategies can be envisioned, although they may be less direct or present more significant challenges.

In principle, this compound could be synthesized from other appropriately substituted precursors. For instance, one could consider the formylation of 3,5-dibromophenol. However, achieving regioselective formylation at the 2-position could be challenging. The Reimer-Tiemann reaction, which introduces a formyl group ortho to a hydroxyl group, could be a possibility, but yields and regioselectivity can be variable. sciencemadness.org

A significant challenge in the bromination of activated aromatic compounds like salicylaldehyde is controlling the extent of bromination. The strong activating nature of the hydroxyl group can lead to the formation of over-brominated products, such as tribrominated species, which can be difficult to separate from the desired dibromo compound.

Furthermore, the reaction can produce a mixture of isomers, although the directing group effects in salicylaldehyde strongly favor the 2,4-dibromo product. Achieving high purity often requires careful control of stoichiometry, temperature, and reaction time, followed by purification steps such as recrystallization or column chromatography. chemicalbook.com The formation of complex mixtures of products has been observed in the bromination of other substituted benzaldehydes, making the isolation of the desired product in high yield a notable challenge. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have become a guiding force in the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. This involves the careful selection of solvents, reagents, and catalysts to minimize waste, avoid hazardous substances, and improve energy efficiency. The synthesis of this compound is an area where the application of these principles can lead to more sustainable and safer production methods.

The halogenation of phenols and their derivatives is a classic electrophilic aromatic substitution reaction. However, traditional methods often employ hazardous reagents like molecular bromine and environmentally persistent solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). researchgate.netlookchem.com Green chemistry seeks to replace these with safer, more benign alternatives without compromising reaction efficiency.

Solvent Selection:

The choice of solvent is a cornerstone of green synthesis, as solvents typically account for the largest mass component in a reaction besides water. wikipedia.org The ideal green solvent is non-toxic, non-flammable, derived from renewable resources, and easily recyclable. For the bromination of phenolic aldehydes, the solvent can also play a crucial role in influencing the reaction's regioselectivity. rsc.org

Research into greener alternatives has identified several solvents that can replace hazardous chlorinated options. Acetonitrile, for example, has been successfully used as a solvent for brominations with N-Bromosuccinimide (NBS), avoiding the need for CCl₄. organic-chemistry.org Ethanol is another eco-friendly solvent that has been employed in conjunction with a recyclable catalyst for the NBS-mediated bromination of ketones. acgpubs.org While dichloromethane has been noted for its ability to provide high selectivity in some brominations, its environmental and health profile makes it a less desirable choice under green chemistry principles. researchgate.net The transition towards aqueous conditions or solvent-free reactions represents a significant advancement in sustainable chemistry. organic-chemistry.orgnih.gov

Catalysis in Halogenation:

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using smaller quantities of reagents. In the context of halogenating salicylaldehyde, several catalytic strategies offer greener pathways.

N-Bromosuccinimide (NBS) as a Greener Reagent: NBS is widely regarded as a safer and more convenient brominating agent than elemental bromine. acgpubs.org It is a solid, which makes it easier to handle, and its use can circumvent the formation of corrosive hydrogen bromide (HBr) as a byproduct. acgpubs.org The reactivity and selectivity of NBS can be fine-tuned by the choice of solvent and catalyst. rsc.orgorganic-chemistry.org

Catalytic Systems: The use of catalysts can enhance the efficiency of bromination. Simple, recyclable catalysts like potassium dihydrogen phosphate (B84403) (KH₂PO₄) have been shown to be effective for regioselective monobromination of aralkyl ketones using NBS in ethanol, a system that adheres to the "reduce-reuse-recycle" principle. acgpubs.org For reactions involving multiple liquid phases, phase transfer catalysts can be employed to facilitate the reaction between reactants in different phases, as seen in improvements to the Reimer-Tiemann reaction. googleapis.com

Oxidative Halogenation: An alternative pathway involves oxidative halogenation, which mimics biological processes. Systems using an oxidant like hydrogen peroxide (H₂O₂) in combination with a bromide salt (e.g., KBr) can generate the electrophilic bromine species in situ. This approach has been effectively catalyzed by dioxovanadium(V) complexes, which act as functional models of naturally occurring haloperoxidase enzymes. dntb.gov.ua Such biomimetic approaches are at the forefront of sustainable synthesis.

The following table summarizes and compares various approaches for the bromination of salicylaldehyde and related phenols, highlighting the considerations from a green chemistry perspective.

Table 1: Comparison of Bromination Systems for Phenolic Aldehydes from a Green Chemistry Perspective

| Reagent/System | Solvent(s) | Catalyst | Green Chemistry Considerations |

|---|---|---|---|

| Molecular Bromine (Br₂) | Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃), Acetic Acid | None / Lewis Acids | Traditional Method. Uses hazardous and volatile organic solvents. Br₂ is highly toxic and corrosive. Generates HBr byproduct. researchgate.netlookchem.com |

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | None | Greener Reagent. NBS is a solid, safer to handle than Br₂. Acetonitrile is a preferable solvent over chlorinated ones. organic-chemistry.orgresearchgate.net |

| N-Bromosuccinimide (NBS) | Ethanol | KH₂PO₄ (recyclable) | Green & Catalytic. Uses an eco-friendly solvent and a simple, recyclable catalyst. High atom economy. acgpubs.org |

| Potassium Bromide / H₂O₂ | Water / Organic Co-solvent | Dioxovanadium(V) complexes | Biomimetic/Oxidative. Uses water as a solvent and H₂O₂ as a clean oxidant (byproduct is water). Mimics enzymatic processes. dntb.gov.ua |

| HBr / NaOCl (in situ Br₂) | Water / Organic Co-solvent | None | Safer Generation of Reagent. Avoids transport and storage of bulk Br₂ by generating it in situ. Can be adapted for continuous flow processes. nih.gov |

Advanced Organic Transformations and Derivatization Studies of 2,4 Dibromo 6 Hydroxybenzaldehyde

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group of 2,4-dibromo-6-hydroxybenzaldehyde is readily susceptible to nucleophilic attack, making it a prime target for chemical modification. These transformations allow for the introduction of diverse functionalities, leading to compounds with altered electronic, steric, and biological properties.

Schiff Base Condensation Reactions

The condensation of the aldehyde group with primary amines to form imines, or Schiff bases, is a fundamental and widely utilized transformation. imist.maekb.eg These reactions are typically straightforward and provide a modular approach to synthesizing a large library of derivatives.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazone, (E)-2,4-dibromo-6-(hydrazinylidenemethyl)phenol. iucr.org This condensation is typically carried out under reflux in a suitable solvent like ethanol. iucr.orgscience.gov The resulting hydrazone is a planar molecule stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. iucr.org

Table 1: Synthesis of (E)-2,4-Dibromo-6-(hydrazinylidenemethyl)phenol

| Reactants | Reaction Conditions | Yield | Melting Point | Reference |

|---|

Note: The starting material is named as 3,5-dibromo-2-hydroxybenzaldehyde in the cited source, which is synonymous with this compound.

A broad range of Schiff bases can be synthesized through the condensation of this compound with various primary amines and anilines. imist.maresearchgate.net These reactions are generally catalyzed by a small amount of acid and proceed via a hemiaminal intermediate, which then dehydrates to form the stable imine. imist.mawiley-vch.de The electronic and steric properties of the amine component can significantly influence the reaction rate and the properties of the resulting Schiff base. For instance, electron-donating groups on the aniline (B41778) ring can increase the nucleophilicity of the amine, facilitating the reaction. researchgate.net

Table 2: Examples of Schiff Bases Derived from this compound

| Amine Reactant | Resulting Schiff Base | Typical Reaction Conditions | Reference |

|---|---|---|---|

| 2-diethylaminoethylamine | 2,4-dibromo-6-[(2-diethylaminoethlimino)methyl]phenol | Not specified | imist.ma |

| 2-chloroaniline | 2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol | Not specified | smolecule.com |

The formation of an imine from an aldehyde and a primary amine is a well-established reversible reaction. wiley-vch.denih.gov The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a hemiaminal or carbinolamine. imist.mawiley-vch.de This is followed by an acid-catalyzed dehydration step, where the hydroxyl group is protonated and eliminated as a water molecule to form the C=N double bond of the imine. wiley-vch.denih.gov

The ortho-hydroxy group in this compound can play a significant role in the reaction mechanism. It can act as an intramolecular catalyst and can also influence the stereochemistry of the resulting imine through hydrogen bonding. beilstein-journals.org In some multicomponent reactions, the formation of the imine is a key intermediate step that precedes further transformations. rsc.org It's also noted that in certain reaction conditions, pre-formed imines can undergo hydrolysis back to the starting aldehyde and amine, indicating the reversibility of the process. nih.gov

Oxime and Oxime Ether Formation

The aldehyde functional group of this compound can react with hydroxylamine (B1172632) to form an oxime, 2,4-dibromo-6-[(hydroxyimino)methyl]phenol. nih.gov This reaction is analogous to imine formation. The resulting oxime possesses both acidic (phenolic OH) and basic (oxime N) sites and can exist as E/Z isomers. whiterose.ac.uk The oxime can be further derivatized to form oxime ethers. researchgate.net For example, reaction with 2,4-dinitrophenylhydrazine (B122626) can be used for characterization, and reaction with other agents can lead to O-aryl or O-alkyl oxime ethers. whiterose.ac.ukontosight.ai

Table 3: Formation of Oxime and Oxime Ether Derivatives

| Reagent | Product | Key Structural Features | Reference |

|---|---|---|---|

| Hydroxylamine | 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol | Intramolecular O-H⋯N hydrogen bonds | nih.gov |

Reduction of the Aldehyde to Alcohol Functionality

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 2,4-dibromo-6-(hydroxymethyl)phenol. chemicalbook.comnih.gov This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. asm.org This reduction converts the electron-withdrawing aldehyde group into a neutral hydroxymethyl group, which can significantly alter the compound's chemical and physical properties. This alcohol can then serve as a starting point for further derivatization, such as etherification or esterification. In some anaerobic bacterial transformations, the aldehyde group of similar halogenated hydroxybenzaldehydes has been observed to be reduced to the corresponding alcohol. asm.org

Oxidation of the Aldehyde to Carboxylic Acid Functionality

The conversion of the aldehyde group in this compound to a carboxylic acid functionality yields 2,4-Dibromo-6-hydroxybenzoic acid. This transformation is a critical step in the synthesis of more complex molecules where a carboxylic acid is required for further reactions, such as amide or ester formation. While the Dakin oxidation typically converts ortho- or para-hydroxybenzaldehydes to phenols using hydrogen peroxide in a base, other oxidants can selectively target the aldehyde group. alfa-chemistry.com

Various reagents are known to efficiently oxidize aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org For instance, sodium perborate (B1237305) in acetic acid is an effective reagent for this type of conversion. organic-chemistry.org Another method involves using Oxone (potassium peroxymonosulfate), which provides a metal-free alternative to traditional oxidation reactions. organic-chemistry.org The presence of the hydroxyl and bromine groups on the ring influences the choice of oxidant and reaction conditions to ensure chemoselectivity and prevent unwanted side reactions. The resulting 2,4-dibromo-6-hydroxybenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials due to its unique halogenated structure. pubcompare.ai

Anaerobic bacteria have also been shown to transform halogenated aromatic aldehydes. asm.org Studies on similar compounds, like 3,5-dibromo-4-hydroxybenzaldehyde (B181551), have demonstrated that microbial consortia can oxidize the aldehyde to a carboxylic acid, though partial reduction to a hydroxymethyl group can also occur. asm.org

Table 1: Oxidation of Aromatic Aldehydes to Carboxylic Acids This table presents general methods applicable to the target transformation.

| Oxidant/Catalyst System | Solvent | Key Features | Reference |

|---|---|---|---|

| Oxone | Not specified | Mild, metal-free oxidation. | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | Organocatalytic aerobic oxidation under mild conditions. | organic-chemistry.org |

| Pyridinium chlorochromate (PCC) / H₅IO₆ | Acetonitrile | Catalytic method with periodic acid as the terminal oxidant. | organic-chemistry.org |

| Sodium perborate | Acetic acid | Effective for oxidizing aromatic aldehydes. | organic-chemistry.org |

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of various functionalities through etherification and esterification reactions.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comtcichemicals.com In the case of this compound, the phenolic hydroxyl group can be deprotonated by a strong base, such as sodium hydride (NaH), to form a phenoxide ion. tcichemicals.com This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form the corresponding ether derivative. masterorganicchemistry.com

The reaction's success is governed by the principles of SN2 reactions, favoring primary alkyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com The choice of solvent and base is crucial for achieving high yields. For instance, the synthesis of phenacyl ether derivatives from hydroxybenzaldehydes has been successfully carried out using triethylamine (B128534) as a base in a micellar medium. orientjchem.orgorientjchem.org This approach allows for the formation of a nucleophilic phenolate (B1203915) species that can readily react with the alkylating agent. orientjchem.org

Table 2: Williamson Ether Synthesis of Hydroxyphenols This table outlines the general conditions for the Williamson ether synthesis.

| Reactant 1 (Phenol) | Base | Reactant 2 (Alkyl Halide) | General Product | Reference |

|---|---|---|---|---|

| Phenol (B47542) or substituted phenol | NaH, KH, NaOEt | Primary alkyl halide (e.g., R-I, R-Br) | Aryl-O-Alkyl Ether | masterorganicchemistry.comtcichemicals.com |

| 4-Hydroxybenzaldehyde | Triethylamine | Phenacyl bromide | 4-Phenacyloxy-benzaldehyde | orientjchem.org |

Esterification of the phenolic hydroxyl group provides another route for derivatization. This can be achieved by reacting this compound with an acyl halide or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen halide byproduct and catalyze the reaction. This transformation yields a phenyl ester, modifying the electronic properties and steric environment of the molecule, which can be useful for subsequent synthetic steps or for tuning the properties of the final product.

Chemical Transformations of the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring are key handles for introducing further complexity through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. wikipedia.orglibretexts.orgyoutube.com

In this compound, the aldehyde group (-CHO) acts as an electron-withdrawing group, activating the bromine atoms at the ortho (position 2) and para (position 4) positions for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The rate of reaction can be significantly enhanced by using polar aprotic solvents like DMSO, which effectively solvate the cation but not the "naked" anionic nucleophile, thereby increasing its reactivity. gaylordchemical.com Metal complexes can also catalyze SNAr reactions by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack. acsgcipr.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective for aryl halides. libretexts.orgnobelprize.org The bromine substituents of this compound make it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound (like a boronic acid), is a prominent example. nobelprize.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃, Na₂CO₃) and is often carried out in a mixture of an organic solvent and water. wikipedia.orgsioc-journal.cn The reaction has been successfully applied to various brominated salicylaldehydes to synthesize biaryl compounds in good to excellent yields. sioc-journal.cnuwindsor.ca The general reactivity order for the halide is I > OTf > Br >> Cl. wikipedia.org

A general synthetic strategy involves a sequence of reactions, such as a Claisen rearrangement to form the salicylaldehyde (B1680747) core, followed by bromination, and finally a Suzuki cross-coupling to introduce diverse aryl groups. rsc.org This modular approach allows for the synthesis of a wide variety of tetraarylsalicylaldehydes. rsc.org Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Heck coupling (with alkenes), could also be employed to further diversify the structure of this compound. libretexts.orgbeilstein-journals.org

Table 3: Suzuki Cross-Coupling of Brominated Salicylaldehydes This table provides an example of conditions used for Suzuki coupling reactions on related substrates.

| Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent/Temp | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O, 80°C | 97% | sioc-journal.cn |

| Brominated triarylated salicylaldehydes | Various aryl boronic acids | Pd(Ph₃)₄ | Na₂CO₃ | DMF, 90°C | Not specified | rsc.org |

| 4-Bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene, 80°C | 77-82% | beilstein-journals.org |

Metal-mediated Transformations at Brominated Sites

The presence of two bromine atoms on the aromatic ring of this compound offers significant opportunities for synthetic diversification through metal-catalyzed cross-coupling reactions. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 and C-4 positions, providing a powerful strategy for the construction of complex molecular architectures. The reactivity of the C-Br bonds can be selectively manipulated, often influenced by the choice of catalyst, ligands, and reaction conditions.

Palladium- and copper-catalyzed systems are the most extensively studied for activating aryl halides. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are cornerstone methods in modern organic synthesis for creating biaryl compounds, alkynylated arenes, vinylated arenes, and arylamines, respectively. sioc-journal.cnresearchgate.netsigmaaldrich.combeilstein-journals.org The differential reactivity of the two bromine atoms in this compound—influenced by the electronic effects of the adjacent hydroxyl and formyl groups—can potentially allow for regioselective or sequential functionalization.

While specific studies detailing the metal-mediated transformations of this compound are not extensively documented in publicly available literature, significant research has been conducted on structurally similar brominated salicylaldehydes. These studies provide valuable insights into the expected reactivity and optimal conditions for such transformations. For instance, research on the Suzuki cross-coupling of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with various arylboronic acids has demonstrated the feasibility of these reactions, achieving high yields with appropriate catalyst and base selection. sioc-journal.cn

Detailed findings from the Suzuki coupling of a related brominated salicylaldehyde are presented below, illustrating the typical catalysts, bases, and solvents employed in such transformations. These conditions serve as a strong predictive model for the derivatization of this compound at its brominated sites.

Table 1: Palladium-Catalyzed Suzuki Cross-Coupling of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with Pyridin-4-ylboronic Acid sioc-journal.cn

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 85 |

| Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 76 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 97 |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 91 |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 80 | 94 |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80 | 95 |

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 89 |

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 | 82 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 96 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70 | 90 |

This interactive table summarizes the optimization of reaction conditions for the Suzuki coupling of a model brominated salicylaldehyde. The data highlights the superior performance of the Pd(PPh₃)₄ catalyst in a dioxane/water solvent system with K₂CO₃ as the base at 80 °C. sioc-journal.cn

The successful coupling of various arylboronic acids with brominated salicylaldehydes underscores the robustness of this methodology. sioc-journal.cn The principles of these palladium-catalyzed reactions, including oxidative addition, transmetalation, and reductive elimination, are well-established and directly applicable to substrates like this compound. sigmaaldrich.comscispace.com The development of specialized ligands, such as bulky phosphines, has further expanded the scope and efficiency of these transformations, allowing for the coupling of even challenging substrates under milder conditions. sioc-journal.cn

Spectroscopic and Structural Elucidation of 2,4 Dibromo 6 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise structure of 2,4-Dibromo-6-hydroxybenzaldehyde and its derivatives can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides valuable information about its proton environments. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The phenolic hydroxyl proton (OH) also gives a singlet, but its chemical shift is variable and can be influenced by solvent, concentration, and temperature.

The aromatic protons on the benzene (B151609) ring show distinct signals. In the case of this compound, the two remaining aromatic protons are in different chemical environments and would be expected to appear as distinct signals. The substitution pattern on the ring influences their chemical shifts, with electron-withdrawing groups like bromine and the aldehyde group causing downfield shifts.

Derivatives of this compound will exhibit changes in their ¹H NMR spectra corresponding to the specific modifications. For instance, the formation of an imine (Schiff base) by reaction with a primary amine will result in the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton (CH=N), typically in the range of δ 8.0-9.0 ppm. rsc.org

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet |

| Hydroxyl (OH) | Variable | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Doublets or Multiplets |

| Imine (CH=N) | 8.0 - 9.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 190-200 ppm. rsc.org The carbon atom attached to the hydroxyl group (C-OH) is also shifted downfield, usually appearing between 150 and 160 ppm.

The carbons bearing the bromine atoms (C-Br) are deshielded compared to unsubstituted benzene, but their shifts are influenced by the electronic effects of the other substituents. The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 110-140 ppm.

In derivatives, the ¹³C NMR chemical shifts will reflect the structural changes. For example, in an imine derivative, the aldehyde carbon signal is replaced by an imine carbon signal, which resonates at a different chemical shift, typically in the range of 160-170 ppm. rsc.org

| Carbon | Typical Chemical Shift (δ, ppm) |

| Carbonyl (CHO) | 190 - 200 |

| C-OH | 150 - 160 |

| C-Br | 110 - 125 |

| Aromatic (C-H) | 115 - 140 |

| Imine (C=N) | 160 - 170 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity of atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. longdom.org In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons, confirming their adjacent positions. This is a powerful tool for piecing together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. youtube.com For this compound, the HSQC spectrum would show a correlation between the aldehyde proton and the aldehyde carbon, as well as correlations between the aromatic protons and their respective carbons. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems. For example, an HMBC spectrum could show a correlation between the aldehyde proton and the aromatic carbon at the position of substitution, confirming the connectivity of the aldehyde group to the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

Vibrational Analysis of Carbonyl and Hydroxyl Stretching Frequencies

The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to its functional groups.

Carbonyl (C=O) Stretching: The aldehyde carbonyl group gives rise to a strong absorption band in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromine atoms, can slightly increase the stretching frequency. Intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent hydroxyl group can cause a significant lowering of the C=O stretching frequency.

Hydroxyl (O-H) Stretching: The phenolic hydroxyl group exhibits a broad absorption band in the IR spectrum, usually in the range of 3200-3600 cm⁻¹. The broadness of this band is due to hydrogen bonding. In this compound, strong intramolecular hydrogen bonding with the neighboring carbonyl group is expected, which would result in a broad and shifted O-H stretching band to lower wavenumbers.

In derivatives where the hydroxyl or carbonyl group is modified, these characteristic vibrational frequencies will be altered, providing clear evidence of the chemical transformation.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity in IR |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |

| C=O Stretch | 1680 - 1700 | Strong |

Characterization of Aromatic Ring Vibrations and Halogen Substituents

The aromatic ring itself gives rise to a series of characteristic vibrations in the IR and Raman spectra.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in several bands in the 1450-1600 cm⁻¹ region. The pattern and intensity of these bands can be indicative of the substitution pattern on the ring.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-1000 cm⁻¹ region. The positions of these bands are highly characteristic of the substitution pattern of the benzene ring.

Carbon-Halogen Vibrations: The C-Br stretching vibrations are expected to appear at lower frequencies, typically in the range of 500-700 cm⁻¹. These bands can sometimes be weak or difficult to assign definitively in the IR spectrum but may be more prominent in the Raman spectrum. The presence of these bands confirms the incorporation of bromine into the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound through fragmentation analysis.

In mass spectrometry, the molecular ion peak of a related compound, 2,4,6-Tribromo-3-hydroxybenzaldehyde, is observed at an m/z of 358.81, which corresponds to its molecular weight. The fragmentation of such brominated benzaldehydes typically involves the cleavage of bonds adjacent to the carbonyl group. This can result in the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Another common fragmentation pathway for aromatic compounds is the sequential loss of bromine atoms. For slightly longer chains, a process known as the McLafferty rearrangement can occur, which involves the transfer of a hydrogen atom and results in the loss of an alkene. libretexts.org

The fragmentation of aldehydes often involves α-cleavage, where the bond between the carbonyl carbon and an adjacent atom is broken. libretexts.org This process is a key feature in interpreting the mass spectra of such compounds.

A derivative of this compound, specifically 2,4-dibromo-6-(((2-hydroxyethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)methyl)phenol, has a calculated m/z of 564.0164 for its protonated form ([M+H]+). rsc.org

Table 1: Key Mass Spectrometry Data

| Compound | Ion | Calculated m/z | Observed m/z | Technique |

|---|---|---|---|---|

| 2,4,6-Tribromo-3-hydroxybenzaldehyde | [M]⁺ | 358.81 | EI-MS |

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing highly accurate mass measurements. acs.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For instance, HRMS has been used to confirm the elemental composition of derivatives of this compound. rsc.org

The use of liquid chromatography coupled with HRMS (LC-HRMS) is particularly advantageous for analyzing non-volatile compounds and provides soft ionization, which helps in identifying the molecular ion. acs.org The distinct isotopic patterns of bromine (79Br and 81Br) are a key feature used in HRMS to identify and confirm the presence of bromine atoms in a molecule. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the chemical environment.

The UV-Vis spectrum of compounds like this compound is characterized by absorption bands arising from electronic transitions. The presence of the benzene ring, carbonyl group, and hydroxyl group constitutes the chromophoric system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu

Common transitions include π → π* and n → π. The π → π transitions, which are typically strong, occur in molecules with π bonds, such as aromatic rings and carbonyl groups. uzh.ch The n → π* transitions involve the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl and carbonyl groups) to an anti-bonding π* orbital. uzh.ch These transitions are generally weaker than π → π* transitions. uzh.ch The conjugation of the carbonyl group with the aromatic ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). msu.edu For example, 2,4-dinitrophenylhydrazone derivatives of aldehydes and ketones exhibit colors from bright yellow to deep red, depending on the extent of double bond conjugation. msu.edu

In the UV-Vis spectra of thiosemicarbazone derivatives of 3,5-dihalogenosalicylaldehydes, bands in the range of 204.50–215.50 nm are attributed to π → π* transitions of the aromatic rings. Bands in the ranges of 238.50–243 nm, 300.50–312.50 nm, and 360–384 nm are assigned to n → π* transitions of the azomethine groups and π → π* transitions of the thioamide groups. rsc.org

Solvatochromism describes the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. nih.gov

The study of dihydroxybenzene derivatives in various solvents has shown that these compounds can exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blue shift) as the solvent polarity increases. nih.gov This indicates that the ground state is more stabilized by polar solvents than the excited state. The solvatochromic behavior can be analyzed using multiparametric equations, such as the Kamlet-Taft equation, which correlates the spectral shifts with solvent parameters like hydrogen bond acidity (α), hydrogen bond basicity (β), and polarity/polarizability. nih.gov

For some compounds, a bathochromic shift (red shift) is observed as solvent polarity increases, suggesting that the excited state is more polar and better stabilized by polar solvents. nih.gov The specific nature of the solvatochromic shift provides valuable information about the electronic structure and intermolecular interactions of the solute molecule. semanticscholar.org

Table 2: Solvatochromic Data for a Related Compound (2,6-bis(4-hydroxybenzylidene) cyclohexanone) nih.gov

| Solvent | λmax (nm) |

|---|---|

| Toluene | 351 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In derivatives of this compound, such as Schiff base compounds, the molecule can be nearly planar. researchgate.netnih.gov For example, in (E)-2,4-Dibromo-6-(hydrazinylidenemethyl)phenol, the molecule is approximately planar and stabilized by an intramolecular O—H⋯N hydrogen bond. iucr.org Similarly, in 2,4-Dibromo-6-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol, the dihedral angle between the two aromatic rings is small, and an intramolecular O—H⋯N hydrogen bond is present. nih.gov The crystal packing in these structures is often stabilized by intermolecular interactions such as π–π stacking. nih.gov

Table 3: Crystallographic Data for a Related Compound (2,4,6-Tribromo-3-hydroxybenzaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.42 |

| b (Å) | 7.58 |

| c (Å) | 12.32 |

| C–Br bond lengths (Å) | 1.87–1.91 |

| C–O (hydroxyl) bond length (Å) | 1.36 |

Determination of Molecular Conformation and Torsional Angles

The molecular conformation of this compound derivatives is significantly influenced by the nature of the substituent at the formyl group. In Schiff base derivatives, the molecule typically adopts an E configuration with respect to the C=N imine bond. For instance, in 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol, the C6–N1═C8–C9 torsion angle is 178.4 (3)°, confirming this geometry. nih.gov

| Compound | Torsion/Dihedral Angle | Value (°) |

| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | C6–N1═C8–C9 Torsion Angle | 178.4 (3) |

| 2,4-Dibromo-6-{(E)-[(R)-1-phenylethyl]iminomethyl}phenol | Dihedral Angle (benzene/phenyl rings) | 75.18 (13) |

| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | Dihedral Angle (dibromophenol/chlorophenyl rings) | 10.50 (18) |

| 2,4-Dibromo-6-(4-iodophenyliminomethyl)phenol | Dihedral Angle (aromatic rings) | 4.4 (5) |

| 3,5-Dibromo-2-hydroxybenzaldehyde | Dihedral Angle (between independent molecules) | 1.82 (6) |

Analysis of Intramolecular Hydrogen Bonding and Molecular Planarity

A predominant feature in the molecular structure of this compound and its derivatives is the presence of a strong intramolecular hydrogen bond. nih.govnih.gov This bond typically forms between the hydrogen atom of the phenolic hydroxyl group (O-H) and the nitrogen atom of the imine or hydrazone group (C=N). nih.govnih.gov This interaction results in the formation of a stable six-membered ring, often described as an S(6) ring motif. iucr.org

This intramolecular hydrogen bond is a key factor in stabilizing the molecular conformation and promoting molecular planarity. researchgate.netiucr.org For example, in (E)-2,4-Dibromo-6-(hydrazinylidenemethyl)phenol, the molecule is described as approximately planar, with the largest deviation from the mean plane of the non-hydrogen atoms being only 0.053 (1) Å. iucr.org The planarity is further supported by the conjugation between the imino group and the aromatic system. researchgate.net The strength of this bond is evident from the short distance between the oxygen and nitrogen atoms, such as the O⋯N distance of 2.576 (4) Å observed in 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol. nih.gov

| Compound | Intramolecular Bond | Key Feature / Distance |

| (E)-2,4-Dibromo-6-(hydrazinylidenemethyl)phenol | O—H⋯N | Forms S(6) ring motif, contributes to planarity |

| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | O1–H1···N1 | Forms a six-membered ring; O⋯N distance = 2.576 (4) Å |

| 2,4-Dibromo-6-(4-iodophenyliminomethyl)phenol | O1—H1···N1 | Stabilizes a nearly planar molecule |

| 2,4-Dibromo-6-{(E)-[(R)-1-phenylethyl]iminomethyl}phenol | O–H···N | Stabilizes the molecular conformation |

| (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide | O–H⋯N | Stabilizes a planar structure |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Hydrogen bonding networks are common. In the parent compound, 3,5-Dibromo-2-hydroxybenzaldehyde, molecules are linked by intermolecular O—H⋯O hydrogen bonds. iucr.org For the hydrazone derivative, (E)-2,4-Dibromo-6-(hydrazinylidenemethyl)phenol, intermolecular N—H⋯Br and N—H⋯O hydrogen bonds link molecules into chains. iucr.org

π-π stacking interactions between adjacent aromatic rings are a significant stabilizing force in the crystal packing of these compounds. iucr.orgnih.gov These interactions create layered or stacked arrangements. The centroid-to-centroid distances between the stacked rings are indicative of the strength of the interaction. For instance, in 3,5-Dibromo-2-hydroxybenzaldehyde, these distances are 3.776 (7) Å and 4.040 (8) Å. iucr.org A stronger interaction is observed in (E)-2-(Benzyliminomethyl)-4,6-dibromophenol, with a centroid–centroid distance of 3.530 (5) Å. nih.gov In 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol, these interactions result in stacks arranged in a centrosymmetric manner with ring-to-ring distances of 3.4715 (5) Å. nih.gov

Other weak interactions also play a role. The crystal structure of 3,5-Dibromo-2-hydroxybenzaldehyde is further stabilized by Br⋯Br interactions with a distance of 3.772 (4) Å. iucr.org In another derivative, short intermolecular I···Br contacts of 3.7226 (16) Å are observed. researchgate.net Additionally, C—H⋯π interactions have been noted, which, in combination with the other forces, help to build complex three-dimensional supramolecular networks. iucr.orgnih.gov

| Compound | Intermolecular Interaction | Distance (Å) / Motif |

| 3,5-Dibromo-2-hydroxybenzaldehyde | O—H⋯O Hydrogen Bonding | Links molecules within layers |

| Br⋯Br Interactions | 3.772 (4) | |

| π–π Stacking | Centroid-centroid distances: 3.776 (7) and 4.040 (8) | |

| (E)-2,4-Dibromo-6-(hydrazinylidenemethyl)phenol | N—H⋯Br and N—H⋯O Hydrogen Bonds | Forms chains parallel to the b-axis |

| π–π Stacking | Centroid-centroid distances: 3.925 (3) and 3.926 (3) | |

| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | π···π Stacking | Ring-to-ring distances: 3.4715 (5) and 3.6896 (5) |

| (E)-2-(Benzyliminomethyl)-4,6-dibromophenol | π–π Stacking | Centroid-centroid distance: 3.530 (5) |

| C—H⋯π Interactions | Stabilizes crystal packing | |

| 2,4-Dibromo-6-(4-iodophenyliminomethyl)phenol | I···Br Contacts | 3.7226 (16) |

Computational Chemistry and Theoretical Studies on 2,4 Dibromo 6 Hydroxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For 2,4-Dibromo-6-hydroxybenzaldehyde, these computational methods provide insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT, particularly with the B3LYP functional and a 6-311++G(d,p) or similar basis set, is employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process finds the minimum energy conformation of the molecule, providing theoretical values for bond lengths and angles. nih.gov

These optimized structures are crucial for understanding the molecule's inherent properties. For instance, studies on related hydroxybenzaldehyde derivatives have shown that the calculated bond lengths and angles from DFT methods are in good agreement with experimental data obtained from X-ray crystallography. nih.govsemanticscholar.org The planarity of the benzene (B151609) ring and the orientation of the aldehyde and hydroxyl groups are key features determined through geometry optimization.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A smaller gap generally implies higher reactivity. malayajournal.org

For molecules like this compound, the HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.orglibretexts.org The energies of these orbitals are calculated using DFT. These calculations help in understanding the electronic transitions within the molecule, which are related to its UV-Vis absorption spectrum. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus in the optimized molecular structure. For substituted benzaldehydes, the chemical shift of the aldehydic proton is typically found downfield, and its calculated value can be compared with experimental spectra. igntu.ac.in

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of vibration of the molecule. DFT calculations can predict these frequencies. nih.gov For this compound, key predicted vibrations would include the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde group, and the C-Br stretching frequencies. Comparing the calculated IR spectrum with the experimental one helps in the assignment of the observed bands to specific molecular vibrations. jmchemsci.com

Molecular Interactions and Tautomerism Studies

The arrangement of atoms and functional groups in this compound allows for specific intramolecular interactions and the potential for tautomerism.

Characterization of Intramolecular Hydrogen Bonds and Their Energetics

A significant feature of this compound is the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen atom of the aldehyde group (-CHO). This type of interaction, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), contributes to the stability of the molecule. semanticscholar.org

The strength of this hydrogen bond can be estimated using computational methods like the molecular tailoring approach (MTA). semanticscholar.org The formation of this six-membered quasi-ring through the hydrogen bond influences the geometry and electronic properties of the molecule. semanticscholar.org In similar structures, this intramolecular hydrogen bond has been shown to be a significant stabilizing factor. nih.gov The energy of this bond can be calculated as the difference in energy between the conformer with the hydrogen bond and a hypothetical conformer where such an interaction is absent. semanticscholar.orgmdpi.com

| Interaction Type | Atoms Involved | Significance |

| Intramolecular Hydrogen Bond | Oxygen of the hydroxyl group and oxygen of the aldehyde group | Stabilizes the molecular structure, influences chemical and physical properties. |

Exploration of Potential Tautomeric Forms and Their Relative Stabilities

Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For o-hydroxy Schiff bases, which are structurally related to this compound, the tautomeric equilibrium between the enol-imine and keto-amine forms is well-studied. nitrkl.ac.in

In the case of this compound, a potential tautomer could be the quinone-methide form. Computational studies, specifically DFT calculations, can be used to explore the relative stabilities of these tautomeric forms. nitrkl.ac.in By calculating the total electronic energy of each tautomer, it is possible to predict which form is more stable and therefore more likely to exist. acs.org The solvent can also play a crucial role in the position of the tautomeric equilibrium, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). nitrkl.ac.inresearchgate.net Generally, for o-hydroxybenzaldehydes, the enol form is significantly more stable. nitrkl.ac.in

| Tautomeric Form | Key Structural Feature | Relative Stability |

| Enol Form | -OH group adjacent to the C=O group | Generally the more stable form. |

| Quinone-methide Form | C=O group in the ring and a C=CH-OH group | Generally less stable. |

Reaction Mechanism Modeling

Modeling reaction mechanisms for this compound involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy surfaces of reacting systems. These calculations help identify transition states, intermediates, and the activation energies required for a reaction to proceed, thereby elucidating the most probable mechanistic pathways.

Computational Elucidation of Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. Computational chemistry plays a crucial role in predicting the regioselectivity of these reactions, which is determined by the electronic influence of the substituents already present on the aromatic ring.

In this compound, the aromatic ring has three substituents—a hydroxyl group (-OH), an aldehyde group (-CHO), and two bromine atoms (-Br)—that collectively influence the position of any subsequent electrophilic attack. The remaining unsubstituted positions on the ring are C3 and C5.

Computational elucidation of EAS pathways for this molecule would involve:

Modeling Reactant and Electrophile: Defining the geometries and electronic structures of this compound and the incoming electrophile (e.g., NO₂⁺ for nitration, Br⁺ for bromination).

Mapping Reaction Coordinates: Calculating the energy changes as the electrophile approaches and bonds to the C3 and C5 positions of the benzene ring.

Locating Intermediates and Transition States: Identifying the structures and energies of the high-energy intermediates (sigma complexes or Wheland intermediates) and the transition states that lead to them. The stability of these intermediates is a key indicator of the preferred reaction pathway.

Predicting Regioselectivity: The pathway with the lowest activation energy barrier is determined to be the most favorable. For instance, DFT calculations can predict whether an incoming electrophile will preferentially substitute at the C3 or C5 position by comparing the energies of the respective transition states.

The directing effects of the existing substituents are paramount. The hydroxyl group is a powerful activating, ortho, para-director, while the bromine atoms are deactivating but also ortho, para-directing. Conversely, the aldehyde group is a deactivating, meta-director. Computational models quantify these qualitative rules by calculating electron density distributions and the stability of reaction intermediates. Some computational findings suggest that, contrary to the classical two-step mechanism, certain EAS reactions may proceed through a concerted, single transition state without a distinct arenium ion intermediate. csic.es

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Activating | ortho, para |

| -Br (Bromo) | Deactivating | ortho, para |

| -CHO (Aldehyde) | Deactivating | meta |

This table presents the generally accepted directing effects of the functional groups present in this compound.

Investigation of Mechanisms for Aldehyde and Hydroxyl Group Transformations

Beyond reactions on the aromatic ring, computational chemistry is used to investigate transformations of the aldehyde and hydroxyl functional groups.

Hydroxyl Group Transformations: The acidity of the phenolic hydroxyl group is a key property that can be modeled computationally. DFT calculations are frequently used to predict the acid dissociation constant (pKa) by computing the Gibbs free energy change for the deprotonation reaction in a solvent model. This allows for a quantitative assessment of the hydroxyl group's likelihood to act as a proton donor. For the related compound 2,4,6-Tribromo-3-hydroxybenzaldehyde, the synergistic electron-withdrawing effects of multiple bromine atoms have been noted to enhance the acidity of the hydroxyl group.

Aldehyde Group Transformations: The aldehyde group is a site of rich chemical reactivity, including oxidation, reduction, and condensation reactions.

Oxidation and Reduction: Computational models can elucidate the mechanisms of aldehyde oxidation to a carboxylic acid or its reduction to a primary alcohol. This involves modeling the interaction with oxidizing (e.g., permanganate) or reducing (e.g., sodium borohydride) agents, calculating the activation barriers, and determining the reaction thermodynamics.

Condensation Reactions: The reaction of the aldehyde group with primary amines to form Schiff bases is a common transformation. Theoretical studies on related hydroxybenzaldehydes have used computational methods to optimize the geometries of the resulting Schiff base products and their metal complexes, analyze their electronic structures, and assign spectroscopic features. nih.govresearchgate.netjmchemsci.com These studies often employ DFT to understand the stability and reactivity of the newly formed imine (C=N) bond. jmchemsci.com Computational tools like Molecular Electrostatic Potential (MEP) maps can further identify the nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. nih.govmdpi.com

Table 2: Computationally Analyzed Properties and Transformations

| Functional Group | Transformation/Property | Computational Methodologies |

|---|---|---|

| Hydroxyl (-OH) | Acidity (pKa prediction) | DFT, Solvation Models |

| Aldehyde (-CHO) | Oxidation to Carboxylic Acid | DFT, Transition State Search |

| Aldehyde (-CHO) | Reduction to Alcohol | DFT, Transition State Search |

| Aldehyde (-CHO) | Schiff Base Formation | DFT, Geometry Optimization, NBO/MEP Analysis |

This table summarizes common transformations of the hydroxyl and aldehyde groups and the computational techniques used to study their mechanisms.

Advanced Applications in Organic Synthesis and Materials Science

Functionality as a Chemical Building Block

The specific arrangement of functional groups on the 2,4-Dibromo-6-hydroxybenzaldehyde scaffold makes it a highly useful precursor for creating more elaborate chemical structures. The aldehyde group readily participates in condensation and addition reactions, the hydroxyl group can be deprotonated or etherified, and the bromine atoms can be involved in various coupling reactions or act as steric and electronic modifiers.

Precursor for the Synthesis of Complex Organic Molecules

This compound is a key starting material for introducing a brominated phenyl moiety into larger, more complex organic molecules. This is particularly significant as the inclusion of bromine atoms can enhance the biological activity or modify the physical properties of the target compound. Its structural isomer, 3,5-dibromosalicylaldehyde, is a well-documented reactant for synthesizing 4H-chromenes, which are important heterocyclic compounds. lookchem.com The aldehyde function allows for reactions with active methylene (B1212753) compounds, while the ortho-hydroxyl group can participate in intramolecular cyclization events. This reactivity profile makes it a foundational component in building a variety of organic motifs, although specific, complex natural product syntheses starting from this exact isomer are documented less frequently than its 3,5-dibromo counterpart.

Utilization in Multi-Component Reactions for Diverse Heterocyclic Systems

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. sci-hub.se These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. sci-hub.se Aldehydes are common substrates in many well-known MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction, which are used to create valuable heterocyclic scaffolds for pharmaceutical research. sci-hub.seresearchgate.net

For instance, the Hantzsch reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source to produce dihydropyridines. researchgate.net While literature specifically detailing this compound in these reactions is sparse, its general structure as an aromatic aldehyde makes it a suitable candidate for such transformations, enabling the synthesis of highly functionalized and sterically hindered heterocyclic systems. The electronic-withdrawing nature of the bromine atoms can influence the reactivity of the aldehyde group and the properties of the resulting heterocyclic products.

Development of Coordination Compounds and Metal Complexes

The field of coordination chemistry benefits greatly from ligands that can form stable and well-defined complexes with metal ions. This compound is an excellent precursor for such ligands, particularly Schiff bases, which have been instrumental in the development of materials with interesting magnetic, optical, and catalytic properties. researchgate.netnih.gov

Synthesis of Schiff Base Ligands for Metal Coordination

Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.govnih.gov The this compound molecule is readily converted into bidentate (N, O) Schiff base ligands by reaction with various primary amines. nih.gov The resulting ligand features an imine nitrogen and the phenolic oxygen, which are perfectly positioned to chelate to a metal center.

The general synthesis involves refluxing equimolar amounts of this compound and a selected amine in a solvent such as ethanol. mdpi.com This straightforward procedure allows for the creation of a wide library of ligands by simply varying the amine component. For example, reacting it with N,N-dimethylethane-1,2-diamine yields a Schiff base capable of forming stable complexes with transition metals like copper(II). researchgate.net

Table 1: Synthesis of a Schiff Base from this compound

| Reactant 1 | Reactant 2 | Product | Application | Reference |

| This compound | N,N-dimethylethane-1,2-diamine | 2,4-dibromo-6-(((2-(dimethylamino)ethyl)imino)methyl)phenol | Ligand for Metal Coordination | researchgate.net |

Investigation of Coordination Chemistry and Electronic Properties in Metal Complexes

Once synthesized, these Schiff base ligands readily form stable complexes with a variety of transition metal ions, including Ni(II), Cu(II), and Zn(II). lookchem.comnih.gov The coordination typically involves the deprotonated phenolic oxygen and the imine nitrogen atom. mdpi.com The resulting metal complexes often exhibit distinct geometries, such as square-planar or octahedral, depending on the metal ion and the presence of other co-ligands. mdpi.comsbmu.ac.ir

The electronic properties of these complexes are of significant interest. For example, a copper(II) complex synthesized from a Schiff base of 3,5-dibromo-2-hydroxybenzaldehyde (an isomer) and N,N-dimethylethane-1,2-diamine was characterized by X-ray diffraction, revealing a distorted square-planar geometry around the Cu(II) center. researchgate.net The study of such complexes includes analyzing their UV-Visible spectra to understand electronic transitions and their electrochemical behavior using techniques like cyclic voltammetry. researchgate.net The bromine substituents on the salicylaldehyde (B1680747) ring can influence the electronic structure of the complex, affecting its redox potential and catalytic activity. mdpi.com

Table 2: Characterization of a Cu(II) Schiff Base Complex

| Complex | Metal Center | Ligand | Geometry | Characterization Methods | Reference |

| Dinitratobis(2,4-dibromo-6-((2-(dimethylamino)-ethylimino)methyl)phenolato)copper(II) | Cu(II) | Schiff base of this compound and N,N-dimethylethane-1,2-diamine | Distorted Square-Planar | X-ray Diffraction, Fourier-Transform Infrared Spectroscopy (FT-IR) | researchgate.net |

Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocides, and electronic chemicals. nih.gov Aromatic aldehydes are crucial intermediates in this sector. For example, the related compound 3,5-dibromo-4-hydroxybenzaldehyde (B181551) is a key intermediate for synthesizing the antibacterial drug Trimethoprim and the herbicide bromoxynil. cphi-online.comgoogle.com

This compound similarly functions as an important intermediate. Its derivatives are explored for their potential pharmacological properties. The presence of the dibromo-hydroxy-phenyl moiety is a structural motif found in various bioactive molecules. The compound serves as a starting point for building more complex active pharmaceutical ingredients (APIs) or agrochemicals, where the specific substitution pattern is required to achieve the desired biological effect. nordmann.global Its role as a versatile intermediate is fundamental to the synthesis of a range of high-value chemical products. nordmann.global

Catalytic Applications of Derived Structures

Derivatives of substituted salicylaldehydes, particularly Schiff bases, are renowned for their ability to form stable complexes with a variety of transition metals, which often exhibit significant catalytic activity. tandfonline.comsphinxsai.com The derivatives of this compound are no exception, with research demonstrating their successful application as ligands in metal-catalyzed reactions.

The primary catalytic application of this compound derivatives is in the field of metal-ligand cooperative catalysis. The compound serves as a precursor for Schiff base ligands, which are synthesized through the condensation of the aldehyde group with a primary amine. These ligands, featuring imine nitrogen and phenolic oxygen atoms, act as excellent chelators for metal ions.

Recent studies have focused on the synthesis and catalytic activity of palladium(II) complexes bearing Schiff base ligands derived from this compound.

Palladium(II) Schiff Base Complexes for Suzuki Coupling: A palladium(II) complex with a Schiff base ligand, specifically 2,4-dibromo-6-((E)-(mesitylimino)methyl)phenol (synthesized from this compound and mesitylamine), has been synthesized and characterized. researchgate.net This mononuclear palladium complex was subsequently tested as a catalyst for the Suzuki reaction between 4-bromoanisole (B123540) and phenylboronic acid, demonstrating the successful application of a this compound derivative in facilitating C-C bond formation. researchgate.net

Novel Palladium(II) Complexes: In another study, a novel Schiff base, 2,4-dibromo-6-(((4-methoxyphenyl)imino)methyl)phenol, was synthesized from this compound and 4-methoxyaniline. This ligand was used to prepare a palladium(II) complex. aaru.edu.jo While the catalytic activity of this specific complex was not detailed in the provided source, it is noted that such Pd(II) Schiff base complexes are widely used as catalysts for important organic transformations like Suzuki and Heck reactions. aaru.edu.jo